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Compound of Interest

Compound Name: Soticlestat

Cat. No.: B610926

Technical Support Center: Soticlestat and UGT
Substrate Interactions

This technical support center provides researchers, scientists, and drug development
professionals with essential information and guidance on the potential for drug-drug
interactions (DDIs) between soticlestat and substrates of UDP-glucuronosyltransferase (UGT)
enzymes.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for soticlestat?

Al: Soticlestat is predominantly metabolized by the liver via glucuronidation.[1] The major
enzymes involved are UGT1A9 and UGT2B4, with UGT2B4 accounting for approximately 90%
of its metabolism.[1][2] Cytochrome P450 (CYP) enzymes, specifically CYP3A, contribute to a
lesser extent (about 34%) to its overall metabolism.[2][3]

Q2: Does soticlestat inhibit UGT enzymes?

A2: In vitro studies have shown that soticlestat does not inhibit the common drug-metabolizing
UGT enzymes at clinically relevant concentrations.[2][3] The tested isoforms include UGT1A1,
UGT1AS3, UGT1A4, UGT1A6, UGT1A9, UGT2B7, UGT2B15, UGT2B4, and UGT2B17.[2]
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Q3: What about the major metabolite of soticlestat, TAK-935-G? Does it inhibit UGT
enzymes?

A3: The major glucuronide metabolite of soticlestat, TAK-935-G, is also not an inhibitor of the
most common UGT enzymes.[2][3][4][5] For all UGT isoforms tested, the half-maximal
inhibitory concentration (IC50) values were greater than 200 uM, indicating a lack of inhibitory
effect.[4]

Q4: Is there a risk of soticlestat causing drug-drug interactions with co-administered drugs that
are UGT substrates?

A4: Based on current in vitro and clinical data, there is a low risk of soticlestat or its major
metabolite acting as a perpetrator of clinically significant DDIs with drugs that are UGT
substrates.[4][5] Studies have shown that soticlestat and TAK-935-G do not inhibit the
glucuronidation of several anti-seizure medications that are known UGT substrates.[4][5]

Q5: How does co-administration of a UGT inhibitor affect soticlestat's pharmacokinetics?

A5: A clinical study investigating the effect of mefenamic acid, a strong UGT1A9 inhibitor, on
soticlestat pharmacokinetics found no clinically significant interaction.[6][7] The geometric
mean ratio for the area under the curve (AUC) of soticlestat when co-administered with
mefenamic acid was 100.6%.[6]

Troubleshooting Guide for In Vitro Experiments
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Issue

Potential Cause

Troubleshooting Steps

Unexpectedly high inhibition of
a UGT substrate in the

presence of soticlestat.

1. Contamination of reagents.
2. Non-specific binding in the
assay system. 3. Soticlestat
concentration is too high and
not clinically relevant. 4. The
UGT substrate is also a
substrate for CYP enzymes
that soticlestat weakly inhibits
(e.g., CYP2C19, CYP3A4).

1. Run appropriate vehicle
controls. 2. Include a protein-
free control to assess non-
specific binding. 3. Re-
evaluate the soticlestat
concentrations based on
expected clinical plasma
levels. 4. Use specific
inhibitors for relevant CYP
enzymes to dissect the

metabolic pathways.

Inconsistent results in
soticlestat glucuronidation

assays.

1. Variability in the activity of
human liver microsomes
(HLMs) or recombinant UGT
enzymes. 2. Substrate
instability. 3. Suboptimal
incubation conditions (e.g., pH,

co-factor concentration).

1. Qualify each new lot of
HLMs or recombinant enzymes
with a known substrate. 2.
Assess the stability of
soticlestat in the assay buffer
over the incubation period. 3.
Optimize incubation time,
protein concentration, and
UDPGA concentration.

Difficulty in quantifying
soticlestat and its glucuronide

metabolite.

1. Poor chromatographic
separation. 2. lon suppression
in mass spectrometry. 3. Low

analytical sensitivity.

1. Optimize the LC-MS/MS
method (e.g., gradient, column
chemistry). 2. Use a stable
isotope-labeled internal
standard for both soticlestat
and TAK-935-G. 3. Prepare
calibration standards in a
matrix that matches the study

samples.

Data Presentation

Table 1: In Vitro Inhibition of UGT Enzymes by Soticlestat Metabolite (TAK-935-G)
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UGT Isoform Substrate IC50 (pM)
UGT1Al Estradiol-3-glucuronide > 200
UGT1A3 Chenodeoxycholic acid > 200
UGT1A4 Trifluoperazine > 200
UGT1A6 Serotonin > 200
UGT1A9 Propofol > 200
UGT2B7 Zidovudine > 200
UGT2B15 S-Oxazepam > 200
UGT2B17 Testosterone > 200
UGT2B4 Soticlestat > 200

Data sourced from in vitro
studies using human liver
microsomes or UGT2B4-

expressing supersomes.[4]

Table 2: Clinical Drug-Drug Interaction Study: Soticlestat with a UGT1A9 Inhibitor (Mefenamic
Acid)

L. Geometric Mean Ratio (%)
Pharmacokinetic

(Soticlestat + Mefenamic 90% Confidence Interval
Parameter . .

Acid vs. Soticlestat alone)
Cmax 107.3 Not Reported
AUC 100.6 Not Reported

Data from a Phase 1 study in

healthy volunteers.[6]

Experimental Protocols

Protocol 1: In Vitro UGT Inhibition Assay
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e Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound
(e.g., soticlestat, TAK-935-G) on the activity of specific UGT isoforms.

o Materials:

o Human liver microsomes (HLMs) or recombinant UGT-expressing supersomes.

[¢]

Specific UGT probe substrates (see Table 1).

[¢]

Test compound (soticlestat or TAK-935-G).

[e]

UDP-glucuronic acid (UDPGA).

o

Phosphate buffer (pH 7.4).

[¢]

LC-MS/MS system for analysis.
» Procedure:
1. Prepare a series of dilutions of the test compound in the phosphate buffer.
2. Pre-incubate the HLMs or supersomes with the test compound dilutions at 37°C.
3. Initiate the reaction by adding the specific UGT probe substrate and UDPGA.
4. Incubate for a predetermined time at 37°C.
5. Terminate the reaction by adding a stop solution (e.g., cold acetonitrile).
6. Centrifuge to pellet the protein.

7. Analyze the supernatant for the formation of the glucuronide metabolite of the probe
substrate using a validated LC-MS/MS method.

8. Calculate the percent inhibition for each concentration of the test compound relative to a
vehicle control.

9. Determine the IC50 value by fitting the data to a four-parameter logistic model.
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Caption: Metabolic pathways of soticlestat.
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Caption: Workflow for in vitro UGT inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Potential for drug-drug interactions with Soticlestat and
UGT substrates]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610926#potential-for-drug-drug-interactions-with-
soticlestat-and-ugt-substrates]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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